
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentane ring attached to an indole moiety, which is further substituted with a chlorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be chlorinated at the 5-position using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(5-chloro-1H-indol-3-yl)cyclopentanol.
Substitution: Formation of 3-(5-methoxy-1H-indol-3-yl)cyclopentan-1-amine.
Scientific Research Applications
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chlorine substitution at the 5-position can enhance the compound’s binding affinity and selectivity towards certain targets. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-3-carboxylic acid: Similar indole structure with a carboxylic acid group.
5-Chloro-1H-indole-3-acetic acid: Indole derivative with an acetic acid group.
5-Chloro-1H-indole-3-ethanol: Indole derivative with an ethanol group.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the cyclopentane ring and chlorine substitution provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H15ClN2/c14-9-2-4-13-11(6-9)12(7-16-13)8-1-3-10(15)5-8/h2,4,6-8,10,16H,1,3,5,15H2 |
InChI Key |
RGABJFCSJQJDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CNC3=C2C=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


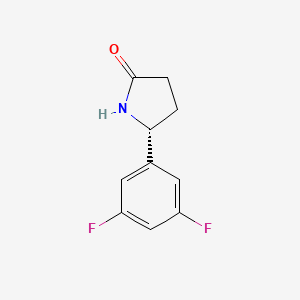
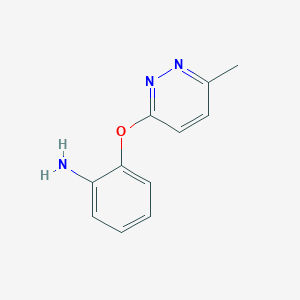
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
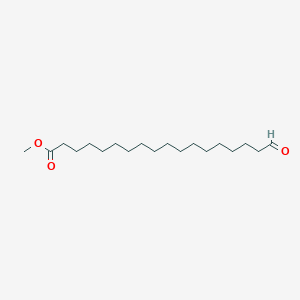


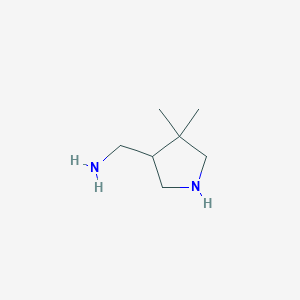

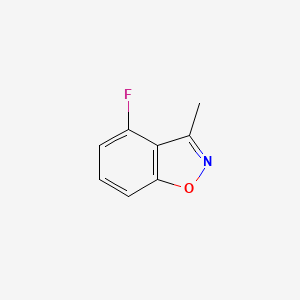
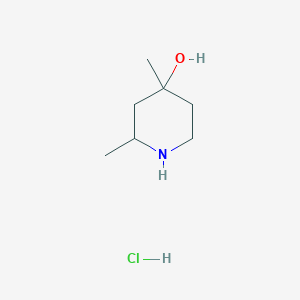
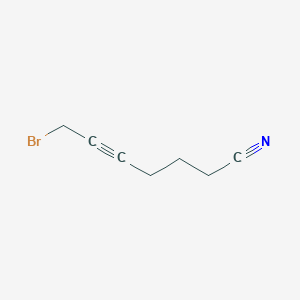

![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)
